The btgB gene was first characterized in Escherichia coli, where it was found to play a critical role in the regulation of transcription and translation processes. Research indicates that this protein is involved in the bacterial response to environmental stressors, influencing the synthesis of other proteins under varying conditions .
In terms of classification, btgB belongs to a larger family of proteins that are involved in ribosome biogenesis and function. These proteins are essential for maintaining cellular homeostasis and facilitating efficient protein synthesis. The classification of btgB can be further refined based on its structural and functional properties, placing it within the category of translational regulators .
The synthesis of btgB protein can be achieved through various methods, including both in vivo and in vitro approaches. In vivo synthesis typically occurs within bacterial cells, utilizing the natural transcription and translation machinery. Conversely, in vitro methods involve using cell-free systems such as rabbit reticulocyte lysate or wheat germ extracts, which allow for controlled conditions to study protein synthesis .
The molecular structure of btgB protein has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal that btgB exhibits a compact structure typical of ribosomal proteins, with distinct domains that facilitate its interaction with other molecules involved in translation.
Structural analysis shows that btgB contains several key motifs essential for its function, including binding sites for RNA and other regulatory proteins. The three-dimensional conformation is crucial for its role in modulating translation efficiency under different physiological conditions .
The primary chemical reactions involving btgB include its interaction with ribosomal RNA during protein synthesis. This interaction is vital for stabilizing the ribosomal complex and ensuring accurate translation.
The mechanism by which btgB exerts its effects involves several steps:
Experimental data indicate that mutations within the btgB gene can significantly affect protein synthesis rates, highlighting its critical role in translational control mechanisms .
The btgB protein is characterized by its relatively small size and high solubility in aqueous solutions, which is typical for many ribosomal proteins. Its stability under physiological conditions allows it to function effectively within cellular environments.
Studies have shown that variations in temperature and pH can affect the stability and activity of btgB, indicating that environmental factors play a significant role in its functional efficacy .
The applications of btgB protein extend across various fields:
pBFTM10 is a 14.9-kb conjugative plasmid isolated from Bacteroides fragilis that confers clindamycin resistance (ClnR). This plasmid belongs to a clinically significant group of conjugative elements in Bacteroides, which includes other antibiotic-resistance plasmids such as pBF4 (clindamycin-resistant) and pIP417 (metronidazole-resistant) [1]. Structurally, pBFTM10 comprises two functional modules:
Experimental studies confirm that pBFTM10 can transfer between B. fragilis strains and be mobilized in Escherichia coli when assisted by the broad-host-range IncPβ plasmid R751 [3]. Deletion of the Tra region abolishes conjugative transfer, underscoring its necessity.
Table 1: Key Components of pBFTM10 Plasmid
Component | Size/Location | Function |
---|---|---|
Antibiotic Resistance | ~5 kb | Confers clindamycin/erythromycin resistance |
Transfer Region | ~3.5 kb | Encodes btgA, btgB, and oriT |
oriT | Upstream of btgA | Nicking site for DNA transfer initiation |
1.2. btgB Gene Localization Within the Mobilization OperonThe btgB gene is embedded within a compact mobilization operon on pBFTM10, positioned immediately downstream of btgA. This operon spans approximately 2.2 kb and exhibits a unidirectional transcription pattern driven by a promoter upstream of btgA [1]. Key features include:
Table 2: Structure of the btgAB Mobilization Operon
Gene | Position (bp) | Protein Size (kDa) | Intergenic Distance |
---|---|---|---|
btgA | 1–618 | 23.2 | - |
btgB | 665–1,678 | 33.8 | 47 bp |
While both genes are essential for conjugation, they encode functionally distinct proteins:
Crucially, neither gene alone suffices for conjugation. In trans complementation assays demonstrate that both proteins must be co-expressed to mobilize oriT-containing plasmids [3]. This interdependence suggests a physical interaction between BtgA and BtgB to form a relaxosome complex.
Table 3: Functional Contrast Between btgA and btgB Proteins
Feature | btgA | btgB |
---|---|---|
Molecular Weight | 23.2 kDa | 33.8 kDa |
Domains | Helix-turn-helix (HTH) motif | Unknown; putative relaxase |
Role in Conjugation | oriT recognition and binding | DNA nicking/strand transfer? |
Interdependence | Non-functional without btgB | Non-functional without btgA |
The btgAB operon is governed by a σ⁷⁰-dependent promoter upstream of btgA, identified through 5′-RACE assays. Key regulatory elements include:
This oriT shares organizational similarities with those of IncP plasmids (e.g., RK2/RP4), particularly in the arrangement of IR elements around the nic site [6]. However, it lacks sequence homology to oriT regions of Bacteroides integrative elements like NBU1, which use distinct relaxases (e.g., Mob) [2].
Table 4: Key Features of the oriT Region in pBFTM10
Element | Sequence/Position | Function |
---|---|---|
IRI | 5′-CAGGTnnnnACCTG-3′ | Primary BtgA binding site |
IRII | 5′-TGGnnnCCA-3′ | Stabilizes relaxosome assembly |
IRIII | 5′-GTnnAC-3′ | Auxiliary binding site |
Nic Site | 5′-GCTGGT↓G-3′ | Cleavage point for DNA strand transfer |
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